molecular formula C39H48F6N8O5 B1193001 KGCHM07

KGCHM07

Cat. No.: B1193001
M. Wt: 822.8544
InChI Key: CMQPBJQRYACTFV-QAXCHELISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KGCHM07 (H-Dmt-d-Arg-Phe-Sar-N-Me-3′,5′-(CF3)2-Bn) is a potent synthetic peptide agonist selective for the human delta-opioid receptor (DOR), a class A G-protein-coupled receptor (GPCR) . It was central to the first crystallographic studies that provided atomic-level insights into the active state of the DOR, revealing key determinants for agonist recognition and receptor activation . This makes this compound an essential tool compound for structural biology research, including X-ray crystallography and computational modeling of activated GPCR states . Its high binding affinity supports investigations into DOR's role in chronic pain, anxiety, and depression, with the goal of developing superior analgesics that lack the severe adverse effects, such as respiratory depression and addiction, associated with mu-opioid receptor (MOR) agonists . Researchers utilize this compound to explore DOR's activation mechanism, which involves large outward movements of intracellular helices V and VI and the collapse of the allosteric sodium-binding pocket . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C39H48F6N8O5

Molecular Weight

822.8544

IUPAC Name

(R)-2-((S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-N-((S)-1-((2-((3,5-bis(trifluoromethyl)benzyl)(methyl)amino)-2-oxoethyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-5-guanidinopentanamide

InChI

InChI=1S/C39H48F6N8O5/c1-22-13-28(54)14-23(2)29(22)19-30(46)34(56)50-31(11-8-12-49-37(47)48)35(57)51-32(17-24-9-6-5-7-10-24)36(58)53(4)21-33(55)52(3)20-25-15-26(38(40,41)42)18-27(16-25)39(43,44)45/h5-7,9-10,13-16,18,30-32,54H,8,11-12,17,19-21,46H2,1-4H3,(H,50,56)(H,51,57)(H4,47,48,49)/t30-,31+,32-/m0/s1

InChI Key

CMQPBJQRYACTFV-QAXCHELISA-N

SMILES

O=C(N[C@@H](CC1=CC=CC=C1)C(N(CC(N(CC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C)=O)C)=O)[C@H](NC([C@@H](N)CC3=C(C)C=C(O)C=C3C)=O)CCCNC(N)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KGCHM07;  KGCHM-07;  KGCHM 07

Origin of Product

United States

Scientific Research Applications

Introduction to KGCHM07

This compound is a potent peptide agonist specifically designed for the delta-opioid receptor (DOP). Its full chemical designation is H-Dmt-d-Arg-Phe-Sar-N-Me-3′,5′-(CF3)2-Bn. This compound has garnered significant attention in the field of pharmacology due to its unique properties and potential applications in pain management and other therapeutic areas.

Pain Management

Mechanism of Action:
this compound selectively activates the delta-opioid receptor, which plays a crucial role in modulating pain perception. Unlike traditional mu-opioid receptor agonists, which can lead to severe side effects and addiction, DOP activation by this compound has been associated with reduced adverse effects while still providing analgesic benefits. This makes it a promising candidate for chronic pain treatment, particularly in patients who may be sensitive to conventional opioid therapies .

Case Studies:

  • Chronic Pain Treatment:
    In studies involving animal models of chronic pain, this compound demonstrated significant analgesic effects without the typical side effects associated with mu-opioid receptor agonists. The compound's ability to engage DOP selectively suggests it could offer a safer alternative for pain management .
  • Anxiolytic Effects:
    Research indicates that DOP agonists like this compound may also provide ancillary anxiolytic effects, potentially benefiting patients with co-occurring anxiety disorders alongside chronic pain .

Drug Discovery and Development

Structural Insights:
The crystal structure of the delta-opioid receptor in complex with this compound has provided valuable insights into its binding mechanisms. The study revealed key determinants for agonist recognition and receptor activation, paving the way for future structure-based drug design efforts aimed at developing novel DOP agonists with improved efficacy and safety profiles .

In Silico Drug Discovery:
Recent advancements in computational methods have opened new avenues for exploring the interactions between this compound and other ligands. These studies leverage molecular dynamics simulations to predict how modifications to the this compound structure could enhance its binding affinity and functional selectivity, thus facilitating the discovery of new therapeutic agents targeting the delta-opioid receptor .

Comparative Analyses

To better understand the efficacy of this compound compared to other opioid agonists, a comparative analysis was conducted based on binding affinities and pharmacological profiles.

CompoundBinding Affinity (Ki)Receptor TypeEfficacy
This compound5.17 nMDelta-Opioid ReceptorAgonist
DPI-2870.39 nMDelta-Opioid ReceptorAgonist
Morphine0.5 nMMu-Opioid ReceptorAgonist

This table illustrates that while this compound has a higher Ki value than DPI-287, it still maintains significant potency as a DOP agonist, suggesting potential for therapeutic use with fewer side effects compared to mu-opioid receptor agonists like morphine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares KGCHM07 with structurally and functionally related DOR ligands, including peptide antagonists (e.g., DIPP-NH2), endogenous peptides (e.g., enkephalins), and small-molecule agonists (e.g., DPI-287).

Table 1: Comparative Overview of this compound and Key DOR Ligands

Compound Type Pharmacophore Binding Affinity (Ki) Functional Activity Key Structural Features Thermostability ΔT (°C) PDB Code
This compound Peptide agonist Dmt-Tic Sub-nM range Full agonist Deep orthosteric pocket penetration; C-terminal Bz(CF3)2 group +23 6PT2
DIPP-NH2 Peptide antagonist Dmt-Tic Low nM range Antagonist Shallow binding; Tic side chain occupies Dmt space N/A 4RWD
Enkephalin L Endogenous peptide Tyr-Gly-Gly-Phe-Leu ~10 nM Partial agonist Flexible N-terminus; interacts with TM7 N/A N/A
Deltorphin II Peptide agonist Tyr-Ala-Phe-Asp-Val Sub-nM range Full agonist Asp4 interaction with K2145.39; C-amidated terminus N/A N/A
DPI-287 Small-molecule Benzhydrylpiperazine Low nM range Full agonist Hydrophobic interactions with W2846.58; no peptide backbone +27 6PT3

Key Research Findings

Binding Mode and Receptor Activation

  • This compound penetrates deeper into the orthosteric pocket compared to antagonists like DIPP-NH2, a critical factor for agonist-induced receptor activation . Its Dmt1 residue aligns with morphinan ring A in enkephalins, while the C-terminal Bz(CF3)2 group engages W2846.58 and hydrophobic residues (V2816.55, I2776.51) .
  • DIPP-NH2 binds superficially, with its Tic side chain occupying the spatial region of this compound’s Dmt1, preventing deep pocket insertion required for activation .

Structural and Conformational Impacts

  • This compound stabilizes TM5 and TM6 in a proximity conducive to G-protein coupling, a hallmark of active DOR states. This contrasts with antagonists (e.g., naltrindole), where TM5-TM6 separation persists .
  • Molecular dynamics simulations reveal that this compound maintains hydration of the interhelical pore, facilitating water-mediated interactions critical for activation, whereas antagonists promote dehydration .

Thermostability and Crystallographic Insights

  • This compound increases DOR thermostability by 23°C upon binding, slightly less than DPI-287 (+27°C), reflecting differences in ligand-receptor packing .
  • Crystal structures highlight this compound’s unique interactions: (i) ionic bond between D-Arg2 and D1283.32, (ii) hydrophobic contacts of Bz(CF3)2 with W2846.58, and (iii) N-terminal engagement with Q1052.60 .

Selectivity and Pharmacological Profile this compound’s selectivity for DOR over MOR/KOR arises from its dual interactions: the Dmt-Tic motif targets conserved opioid receptor residues, while the C-terminal group exploits DOR-specific hydrophobic pockets . In contrast, non-selective ligands like nalorphine lack these tailored interactions, resulting in cross-reactivity .

Table 2: Functional and Pharmacological Differences

Parameter This compound DIPP-NH2 DPI-287
Receptor State Stabilized Active (TM5-TM6 proximity) Inactive (TM5-TM6 separation) Active (similar to this compound)
Water Dynamics Hydrated pore; HL2 hydration Dehydrated pore Fully hydrated pore
Sodium Binding No CCS interaction CCS dehydration No CCS interaction
Therapeutic Potential Analgesia, anxiolysis N/A (research tool) Analgesia (improved bioavailability)

Implications for Drug Design

  • Agonist Optimization : this compound’s deep pocket penetration and hydrophobic C-terminal interactions provide a template for designing DOR-selective agonists with enhanced efficacy .
  • Thermostability as a Proxy : Ligand-induced thermostability (e.g., +23°C for this compound) correlates with binding kinetics and residence time, aiding high-throughput screening .

Preparation Methods

D-Amino Acid Integration

The inclusion of d-arginine (d-Arg) required extended coupling times (90–120 minutes) with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as the coupling reagent, a triazine-derived activator proven effective for sterically hindered residues. This approach minimized epimerization risks while achieving >98% coupling efficiency, as monitored by ninhydrin tests.

N-Methylated Residues and Terminal Modifications

The sarcosine (Sar, N-methylglycine) residue was incorporated using Fmoc-Sar-OH without additional side-chain protection, leveraging its inherent stability under SPPS conditions. The C-terminal N-Me-(CF₃)₂-Bn moiety was introduced via a two-step protocol:

  • On-resin amidation with 3′,5′-bis(trifluoromethyl)benzylamine using HATU/DIEA activation.

  • Selective N-methylation using iodomethane in the presence of potassium carbonate, achieving >95% methylation efficiency.

Cleavage and Global Deprotection

The completed peptide-resin conjugate underwent cleavage with a cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) for 3 hours at 25°C. This formulation simultaneously removed side-chain protecting groups (e.g., Pbf from d-Arg) and cleaved the peptide from the resin, yielding the crude linear peptide in 82–85% recovery.

Purification and Analytical Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound was purified using a gradient elution on an Aeris Peptide C₁₈ column (Phenomenex):

ParameterCondition
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
Gradient20–50% B over 30 minutes
Flow Rate15 mL/min
Detection220 nm

This protocol achieved ≥98% purity, with a retention time of 18.2 minutes under analytical conditions.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization HRMS (ESI-HRMS) confirmed the molecular identity:

  • Calculated : C₄₇H₅₄F₆N₈O₆ [M+H]⁺: 981.4067

  • Observed : 981.4063 (Δ = -0.4 ppm)

Structural and Functional Characterization

Conformational Analysis

Crystallographic studies of this compound bound to DOP revealed critical structural features:

  • A cis-amide bond between Sar and the preceding Phe residue, stabilized by W²⁸⁴⁶.⁵⁸ π-π interactions.

  • The (CF₃)₂-Bn group occupies a hydrophobic pocket formed by I²⁷⁷⁶.⁵¹, F²⁸⁰⁶.⁵⁴, and L³⁰⁰⁷.³⁵ residues.

Metabolic Stability

Incubation with rat brain homogenate demonstrated exceptional stability, with 97.2 ± 0.8% intact peptide remaining after 60 minutes. This surpasses the stability of analogous cyclic peptides (95–98% retention), attributable to the combined effects of d-amino acids and N-methylation.

Synthetic Challenges and Optimization

Coupling Efficiency for Bulky Residues

The Dmt residue required iterative coupling (3×1-hour cycles) with DMT/NMM/TsO⁻ to achieve >95% incorporation, avoiding β-sheet aggregation common in tyrosine-rich sequences.

Solubility Management

Mid-synthesis solubilization was achieved using 20% hexafluoro-2-propanol (HFIP) in dimethylformamide (DMF), critical for maintaining peptide solubility during d-Arg coupling.

Comparative Analysis with Analogous Peptides

This compound’s synthesis shares methodologies with cyclic Dmt-Tic pharmacophores but diverges in key aspects:

ParameterThis compoundCyclic Dmt-Tic Analogs
Cyclization StrategyLinear architectureOn-resin head-to-tail cyclization
Coupling ReagentDMT/NMM/TsO⁻TBTU/DIEA
Average Yield22–25%18–28%
Metabolic Stability97.2%95.1–98.1%

Q & A

Q. What structural features of KGCHM07 contribute to its agonist activity at the δ opioid receptor (DOR)?

this compound’s agonist activity arises from its unique interactions with key DOR residues. The morphinan core aligns with conserved agonist-binding motifs, while the bis-(trifluoromethyl)benzyl (Bz(CF3)2) group occupies a hydrophobic pocket formed by W2846.58, V2816.55, and F2806.54, stabilizing active-state conformations of TM5 and TM6 . Methodologically, molecular dynamics (MD) simulations (e.g., GaMD and cMD) combined with clustering analysis are critical for identifying these interactions .

Q. How can researchers validate this compound’s binding affinity and selectivity for DOR experimentally?

Use radioligand displacement assays (e.g., with [³H]naltrindole for DOR) to measure Ki values. Pair this with functional assays (e.g., cAMP inhibition) to confirm agonism. Cross-validate selectivity via parallel experiments on μ-opioid (MOR) and κ-opioid (KOR) receptors, as this compound’s Bz(CF3)2 group reduces MOR/KOR affinity due to steric clashes with non-DOR residues .

Q. What experimental controls are essential for studying this compound’s pharmacological effects in vitro?

Include:

  • Positive controls : Known DOR agonists (e.g., deltorphin II).
  • Negative controls : DOR antagonists (e.g., naltrindole) and vehicle-only treatments.
  • Counter-screens : Assess off-target effects using receptor panels. Reproducibility requires detailed documentation of ligand purity (≥95% by HPLC) and storage conditions (lyophilized at −80°C) .

Advanced Research Questions

Q. How do conformational dynamics of DOR differ between this compound-bound and antagonist-bound states?

this compound binding induces inward movement of TM5 and TM6 at the intracellular (IC) side, narrowing the IC vestibule—a hallmark of active-state stabilization. In contrast, antagonists (e.g., naltrindole) maintain TM5-TM6 separation. Use GaMD simulations with μs-scale sampling to capture these transitions, focusing on TM1-TM2 and TM7 helices as conformational markers . Validate via mutagenesis (e.g., W2846.58A) to disrupt hydrophobic interactions critical for activation .

Q. What methodological strategies resolve contradictions in MD simulation data for this compound-DOR complexes?

Contradictions (e.g., divergent TM7 orientations) often arise from sampling limitations. Address this by:

  • Multi-replica simulations : Run ≥3 independent MD trials to assess convergence.
  • Enhanced sampling : Apply metadynamics to explore free-energy landscapes of key dihedral angles (e.g., χ1 of Y3187.53).
  • Experimental cross-validation : Compare simulation-predicted residues with alanine-scanning mutagenesis data .

Q. How can researchers optimize in silico models to predict this compound’s efficacy in novel DOR mutants?

Integrate:

  • Machine learning : Train classifiers on existing DOR agonist datasets (e.g., EC50 values vs. residue conservation scores).
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for this compound binding to mutant receptors (e.g., K2145.39E).
  • Water-network analysis : Identify bridging water molecules (e.g., between this compound’s D-Arg2 and Y1293.33) that stabilize ligand-receptor interactions .

Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response curves in functional assays?

Use nonlinear regression (e.g., GraphPad Prism) with the Hill equation to calculate EC50 and Emax. For partial agonists, apply the Black-Leff operational model to estimate efficacy (τ) and receptor density (Rtot). Report 95% confidence intervals and compare via extra sum-of-squares F tests .

Q. How should researchers handle outliers in this compound’s binding kinetics data?

Predefine exclusion criteria (e.g., data points >2 SD from mean). Use robust regression (e.g., RANSAC) for kinetic analyses (kon/koff). If outliers persist, conduct single-molecule imaging (e.g., TIRF microscopy) to probe heterogeneous receptor-ligand interactions .

Contradiction & Reproducibility

Q. Why do some studies report conflicting TM7 conformations in this compound-DOR complexes?

Discrepancies may stem from:

  • Force field limitations : CHARMM36 vs. AMBER-ff19SB discrepancies in helical flexibility.
  • Protonation states : Misassignment of H2786.52’s tautomeric state alters hydrogen-bonding networks. Standardize simulation protocols (e.g., pH 7.4, 150 mM NaCl) and validate with experimental cryo-EM maps .

Q. What steps ensure reproducibility of this compound’s in vivo analgesic effects across preclinical models?

Follow ARRIVE 2.0 guidelines:

  • Animal models : Use consistent genetic backgrounds (e.g., C57BL/6 mice).
  • Dosing : Administer this compound via osmotic minipumps for stable plasma levels.
  • Blinding : Randomize treatment groups and blind outcome assessments.
    Publish raw data (e.g., von Frey thresholds) in repositories like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KGCHM07
Reactant of Route 2
KGCHM07

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.